molecular formula C29H23BrN4O2S B12747038 Thiourea, N-(4-bromophenyl)-N'-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- CAS No. 118526-07-1

Thiourea, N-(4-bromophenyl)-N'-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)-

Cat. No.: B12747038
CAS No.: 118526-07-1
M. Wt: 571.5 g/mol
InChI Key: LTUDVZQMTLQHIT-UHFFFAOYSA-N
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Description

Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinazolinone core, followed by the introduction of the phenyl groups and the thiourea moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: In the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and the thiourea moiety are known to interact with biological macromolecules, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N-(4-chlorophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)
  • Thiourea, N-(4-fluorophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)

Uniqueness

Thiourea, N-(4-bromophenyl)-N’-(4-(2-((4-methylphenoxy)methyl)-4-oxo-3(4H)-quinazolinyl)phenyl)- is unique due to the presence of the bromophenyl group, which can impart different chemical and biological properties compared to its chloro- and fluoro- analogs. This uniqueness can be exploited in various applications, making it a compound of interest for further research and development.

Properties

CAS No.

118526-07-1

Molecular Formula

C29H23BrN4O2S

Molecular Weight

571.5 g/mol

IUPAC Name

1-(4-bromophenyl)-3-[4-[2-[(4-methylphenoxy)methyl]-4-oxoquinazolin-3-yl]phenyl]thiourea

InChI

InChI=1S/C29H23BrN4O2S/c1-19-6-16-24(17-7-19)36-18-27-33-26-5-3-2-4-25(26)28(35)34(27)23-14-12-22(13-15-23)32-29(37)31-21-10-8-20(30)9-11-21/h2-17H,18H2,1H3,(H2,31,32,37)

InChI Key

LTUDVZQMTLQHIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br

Origin of Product

United States

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